Cas no 2319831-98-4 (1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole)

1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole is a versatile organic compound with notable reactivity and stability. It exhibits high thermal and chemical stability, making it suitable for various applications. This compound is particularly valuable for its ability to form stable conjugates, which is advantageous in drug discovery and material science. Its unique structure endows it with potential for use in the development of novel therapeutic agents and functional materials.
1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole structure
2319831-98-4 structure
商品名:1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole
CAS番号:2319831-98-4
MF:C14H14N4O3
メガワット:286.285962581635
CID:5339587

1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

    • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
    • 1,3-benzodioxol-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
    • 1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole
    • インチ: 1S/C14H14N4O3/c19-14(11-1-2-12-13(3-11)21-9-20-12)17-4-10(5-17)6-18-8-15-7-16-18/h1-3,7-8,10H,4-6,9H2
    • InChIKey: ZHIGFLPMNPOSHB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=C2C(=C1)OCO2)N1CC(CN2C=NC=N2)C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 402
  • トポロジー分子極性表面積: 69.5
  • 疎水性パラメータ計算基準値(XlogP): 0.9

1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6549-3176-40mg
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
40mg
$140.0 2023-09-08
Life Chemicals
F6549-3176-75mg
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
75mg
$208.0 2023-09-08
Life Chemicals
F6549-3176-2μmol
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6549-3176-50mg
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
50mg
$160.0 2023-09-08
Life Chemicals
F6549-3176-100mg
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
100mg
$248.0 2023-09-08
Life Chemicals
F6549-3176-10mg
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
10mg
$79.0 2023-09-08
Life Chemicals
F6549-3176-20mg
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
20mg
$99.0 2023-09-08
Life Chemicals
F6549-3176-20μmol
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6549-3176-2mg
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
2mg
$59.0 2023-09-08
Life Chemicals
F6549-3176-3mg
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
2319831-98-4
3mg
$63.0 2023-09-08

1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole 関連文献

1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazoleに関する追加情報

Introduction to Compound with CAS No. 2319831-98-4 and Product Name: 1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole

Compound with the CAS number 2319831-98-4 and the product name 1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a benzodioxole moiety, an azetidine ring, and a triazole ring, which collectively contribute to its unique chemical properties and biological interactions.

The benzodioxole component, also known as 2-hydroxypropyl benzofuran, is a well-studied scaffold in medicinal chemistry. Its presence in the molecular structure suggests potential interactions with various biological targets, including enzymes and receptors. The azetidine ring is another critical feature, contributing to the molecule's rigidity and stability while allowing for conformational flexibility that can be exploited for binding affinity optimization. The triazole ring, on the other hand, is known for its stability and ability to participate in hydrogen bonding interactions, making it a valuable component in drug design.

Recent research in the field of heterocyclic chemistry has highlighted the importance of such multifunctional molecules in developing novel therapeutic agents. The combination of the benzodioxole, azetidine, and triazole moieties in this compound suggests a high potential for activity against a range of biological targets. For instance, studies have shown that benzodioxole derivatives exhibit properties that make them suitable for applications in central nervous system (CNS) disorders, inflammation, and even oncology. The azetidine ring further enhances these properties by providing a suitable platform for further derivatization and optimization.

The development of this compound aligns with current trends in pharmaceutical research, where there is a growing emphasis on designing molecules with multiple functional groups to achieve synergistic effects. The presence of both the benzodioxole and triazole moieties allows for potential interactions with both protein targets and nucleic acids, broadening the scope of possible therapeutic applications. Additionally, the azetidine ring can be modified to fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The synthesis typically begins with the functionalization of the benzodioxole core followed by the introduction of the azetidine unit. Subsequent steps involve coupling reactions to attach the triazole moiety, which may require protecting group strategies to prevent unwanted side reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions can be employed to facilitate these transformations efficiently.

The biological evaluation of this compound has been a focus of recent studies aimed at identifying novel pharmacological activities. Preliminary assays have suggested potential activity against enzymes involved in inflammatory pathways, making it a candidate for further investigation in therapeutic contexts such as rheumatoid arthritis or inflammatory bowel disease. Additionally, the structural features of this molecule suggest it may interact with receptors or ion channels relevant to neurological disorders.

One particularly exciting aspect of this compound is its potential as a lead structure for drug discovery programs targeting complex diseases. The combination of known pharmacophores like the benzodioxole, azetidine, and triazole moieties provides a strong foundation for structure-activity relationship (SAR) studies. By systematically modifying individual components or introducing additional functional groups, researchers can explore new chemical space while retaining key pharmacological properties.

The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques allow researchers to predict binding modes and affinities for various biological targets, thereby guiding experimental efforts more efficiently. These computational approaches can also help identify optimal modifications to enhance potency while minimizing off-target effects.

As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that can modulate these processes effectively. This compound exemplifies how integrating knowledge from multiple disciplines—organic chemistry, medicinal chemistry, biochemistry, and computational biology—can lead to innovative therapeutic solutions. The ongoing research into this molecule underscores its potential not only as a standalone therapeutic agent but also as a building block for more complex drug candidates.

In conclusion,1-{1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole represents a promising entry point for developing novel pharmaceuticals with applications across multiple therapeutic areas. Its unique structural features and preliminary biological activity make it an attractive candidate for further investigation. As research progresses, we can expect more insights into its potential uses and mechanisms of action, ultimately contributing to advancements in patient care through innovative drug development strategies.

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